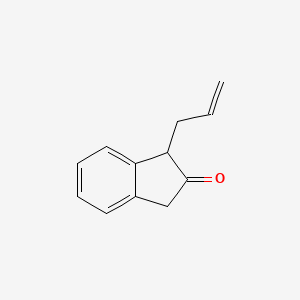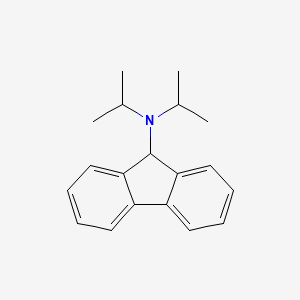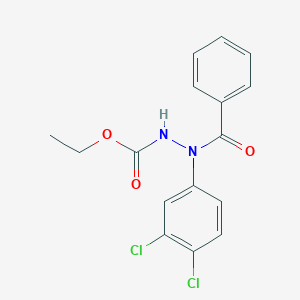
Ethyl 2-benzoyl-2-(3,4-dichlorophenyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzoyl-2-(3,4-dichlorophenyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a benzoyl group, a dichlorophenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzoyl-2-(3,4-dichlorophenyl)hydrazine-1-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with benzoyl chloride and 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoyl-2-(3,4-dichlorophenyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-benzoyl-2-(3,4-dichlorophenyl)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-benzoyl-2-(3,4-dichlorophenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-benzoyl-2-(3,4-dichlorophenyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-benzoyl-2-phenylhydrazine-1-carboxylate: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.
Ethyl 2-benzoyl-2-(4-chlorophenyl)hydrazine-1-carboxylate: Contains a single chlorine atom, which may affect its reactivity and biological activity.
Ethyl 2-benzoyl-2-(3,4-dimethylphenyl)hydrazine-1-carboxylate: The presence of methyl groups instead of chlorine atoms can lead to different chemical behavior and applications.
Properties
CAS No. |
108824-80-2 |
|---|---|
Molecular Formula |
C16H14Cl2N2O3 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
ethyl N-(N-benzoyl-3,4-dichloroanilino)carbamate |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-2-23-16(22)19-20(12-8-9-13(17)14(18)10-12)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,22) |
InChI Key |
IYMCOPBGKGGWFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


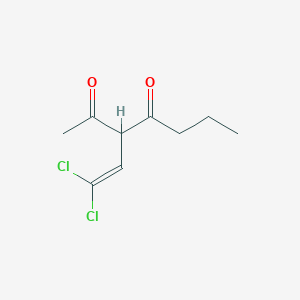
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
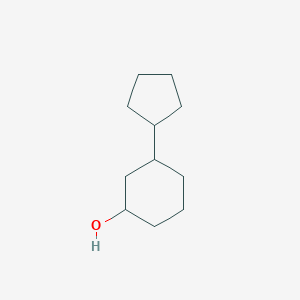
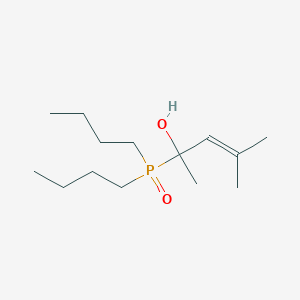
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
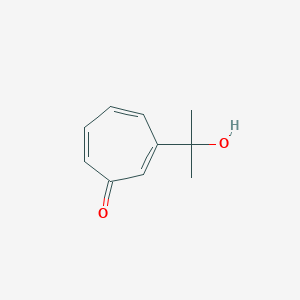

![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
